2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95%
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Overview
Description
2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% (2F4FMPP) is a versatile and useful compound with a wide range of applications in scientific research and laboratory experiments. It is an aromatic fluoro compound with a phenol group attached to a carbon chain. 2F4FMPP is widely used in biological and chemical research due to its unique properties and versatility.
Scientific Research Applications
2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various small molecules, such as β-amino acids, β-lactams, and cyclic peptides. 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and pyrimidines. In addition, 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been used as a reagent in the synthesis of various organometallic compounds, such as palladium and platinum complexes.
Mechanism of Action
2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% is a versatile compound with a wide range of applications in scientific research. Its mechanism of action is based on its ability to react with other compounds to form a variety of products. In the first step of the synthesis process, the boronate ester reacts with 2-fluorophenol to form 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95%. In the second step, the 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% reacts with other compounds to form various products.
Biochemical and Physiological Effects
2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% can inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. In addition, 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a versatile compound that can be used to synthesize a variety of small molecules, heterocyclic compounds, and organometallic compounds. In addition, it is relatively inexpensive and easy to obtain. However, 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% also has some limitations. It is a relatively unstable compound and can be easily hydrolyzed in the presence of water. In addition, it can be toxic if not handled properly.
Future Directions
The potential applications of 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% are still being explored. One potential application is in the synthesis of drugs and other bioactive compounds. 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% could also be used to synthesize materials for use in energy storage devices. In addition, 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% could be used to synthesize materials for use in sensors and other electronic devices. Finally, 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% could be used to synthesize materials for use in medical devices and implants.
Synthesis Methods
2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% is synthesized using a two-step process. The first step involves the reaction of 4-fluorophenylboronic acid with 4-methoxycarbonylphenyl bromide in the presence of a palladium catalyst to form a boronate ester. This is then followed by the reaction of the boronate ester with 2-fluorophenol in the presence of a base such as sodium hydroxide to form 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95%.
Properties
IUPAC Name |
methyl 2-fluoro-4-(3-fluoro-4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)10-4-2-8(6-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONICOGQGHSRQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684478 |
Source
|
Record name | Methyl 3,3'-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-17-0 |
Source
|
Record name | Methyl 3,3'-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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